

Synonyms for 2-Heptylcyclopentanone like Alismone and Fleuramone

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Compound of Interest

Compound Name: 2-Heptylcyclopentanone

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An In-Depth Technical Guide to **2-Heptylcyclopentanone** and Its Synonyms

Abstract

This technical guide provides a comprehensive scientific overview of **2-Heptylcyclopentanone** (CAS No. 137-03-1), a significant synthetic aroma chemical known commercially by synonyms such as Alismone and Fleuramone. We delve into its chemical identity, physicochemical properties, synthesis methodologies, and analytical characterization. The document elucidates the compound's primary application in the fragrance industry, detailing its distinct olfactive profile and performance in various consumer product matrices. Furthermore, this guide presents detailed experimental protocols for its synthesis and analysis, discusses its toxicological and regulatory status, and provides insights into its mechanism of action from a chemical perspective. This paper is intended for researchers, chemists, and product development professionals in the fragrance, cosmetic, and chemical industries.

Chemical Identity and Physicochemical Properties

2-Heptylcyclopentanone is a cyclic aliphatic ketone that has become a cornerstone in the creation of jasmine and fruity-floral fragrances.^{[1][2]} Although not yet identified in nature, its scent profile is highly valued for its similarity to natural floral notes, particularly cis-jasmone.^[3] ^[4] Its stability and versatility make it a preferred ingredient in a wide array of applications, from fine fragrances to functional products like soaps and detergents.^{[5][6]}

Nomenclature and Synonyms

The compound is recognized by several names across industry and scientific literature, which can be a source of ambiguity. A clear understanding of its nomenclature is crucial for accurate research and sourcing.

- IUPAC Name: 2-heptylcyclopentan-1-one[7]
- CAS Number: 137-03-1[3]
- Common Synonyms: Alismone, Fleuramone, Projasmone P, Frutalone, Heptone, 2-n-Heptylcyclopentanone.[7][8]

Physicochemical Data

The physical and chemical properties of **2-Heptylcyclopentanone** dictate its handling, formulation, and performance. These are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₂₂ O	[3][9]
Molecular Weight	182.30 g/mol	[9][10]
Appearance	Colorless to pale yellow, viscous liquid	[1][8][11]
Odor Profile	Floral (Jasmine), fruity (Peach), lactonic, green, slightly herbaceous	[1][3][10][12]
Density	0.8780 – 0.8880 g/cm ³ at 20°C	[11][13]
Refractive Index	1.4500 – 1.4540 at 20°C	[8][11]
Boiling Point	130 °C at 10 Torr	[13]
Flash Point	>100 °C (>212 °F)	[8][11]
Solubility	Insoluble in water; soluble in alcohol and oils	[1][5]
Vapor Pressure	0.018 - 0.0204 mmHg at 23-25°C	[3][13]
Log P	3.88 - 4.0	[3][13]

Synthesis and Manufacturing

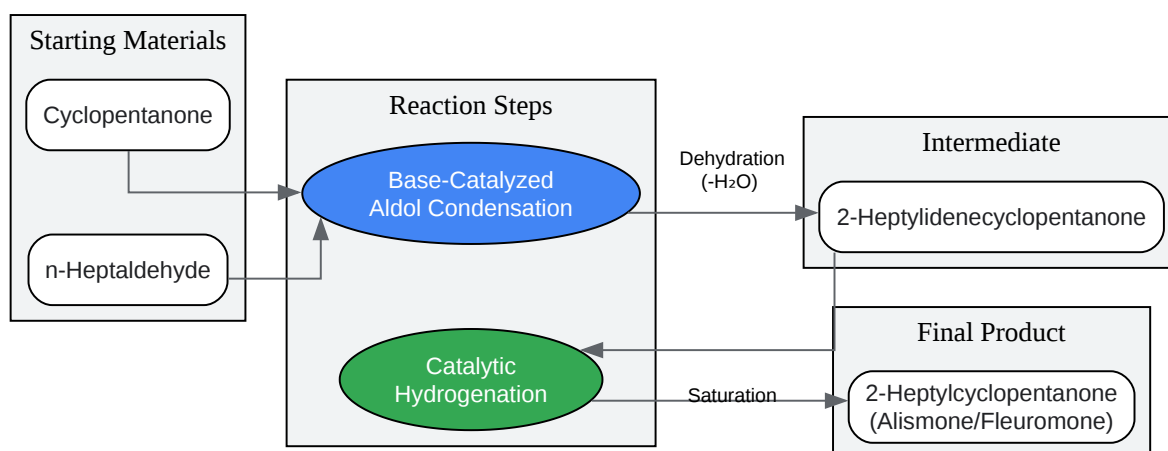
The industrial production of **2-Heptylcyclopentanone** is a well-established process, primarily relying on the principles of aldol condensation. This classic carbon-carbon bond-forming reaction is efficient and utilizes readily available starting materials.

Core Synthesis Pathway: Aldol Condensation

The most common synthesis route involves the base-catalyzed reaction between cyclopentanone and n-heptaldehyde (also known as heptanal).[14] The reaction proceeds in two main stages:

- Aldol Addition: The base (e.g., sodium hydroxide) deprotonates the α -carbon of cyclopentanone, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of n-heptaldehyde.
- Dehydration (Condensation): The resulting aldol adduct is unstable and readily undergoes dehydration (loss of a water molecule) under heat to form the more stable α,β -unsaturated ketone, 2-heptylidencyclopentanone.
- Reduction/Hydrogenation: The exocyclic double bond of 2-heptylidencyclopentanone is then selectively hydrogenated to yield the final saturated product, **2-Heptylcyclopentanone**.

A patent for this method describes reacting cyclopentanone and n-heptyl aldehyde at 70-90°C in the presence of a sodium hydroxide catalyst.[14]



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Caption: High-level overview of the synthesis of **2-Heptylcyclopentanone**.

Detailed Laboratory Synthesis Protocol

This protocol is a representative example for the synthesis of **2-Heptylcyclopentanone**.

Materials:

- Cyclopentanone (1.0 mol)
- n-Heptaldehyde (1.0 mol)
- Sodium Hydroxide (NaOH), 5% aqueous solution
- Toluene
- Palladium on Carbon (Pd/C, 5%) catalyst
- Hydrogen (H₂) gas supply
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- **Condensation:** To a round-bottom flask equipped with a stirrer and condenser, add cyclopentanone and n-heptaldehyde. While stirring, slowly add the 5% NaOH solution. Heat the mixture to 80°C for 8-10 hours.^[14]
- **Work-up & Dehydration:** Cool the reaction mixture. Neutralize with dilute HCl until the pH is 6-7. Transfer to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-heptylidene-cyclopentanone.
- **Hydrogenation:** Dissolve the crude intermediate in ethanol in a hydrogenation vessel. Add the 5% Pd/C catalyst (approx. 1% by weight of the substrate). Pressurize the vessel with H₂ gas (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.
- **Purification:** Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with ethanol. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure **2-Heptylcyclopentanone**.

Self-Validation: The progress of each step should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete conversion of reactants and intermediates. The final product's identity and purity must be confirmed by GC-MS and NMR spectroscopy.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of **2-Heptylcyclopentanone** for its use in high-value applications.

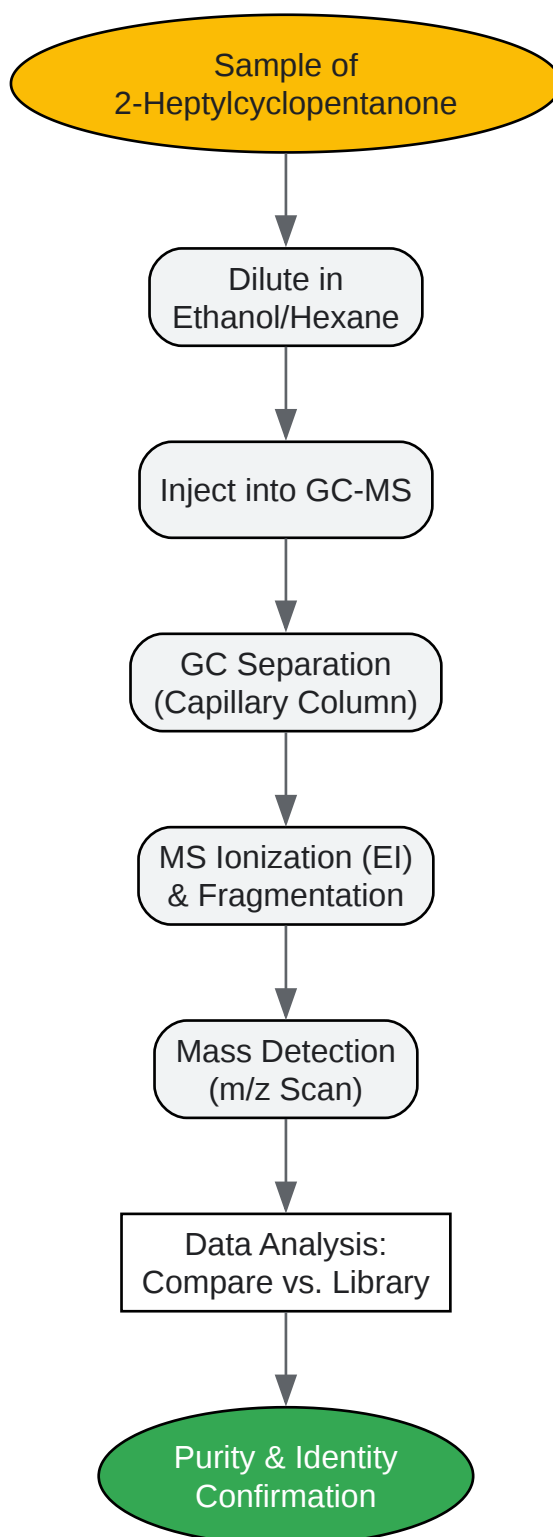
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for both qualitative and quantitative analysis. It separates the compound from any impurities and provides a mass spectrum that serves as a molecular fingerprint.

Protocol for GC-MS Analysis:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a suitable solvent like ethanol or hexane.
- Instrumentation: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or HP-5ms).
- GC Parameters (Typical):
 - Injector Temperature: 250°C
 - Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
 - Carrier Gas: Helium, constant flow.
- MS Parameters (Typical):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.

- Data Interpretation: The NIST WebBook and PubChem provide reference mass spectra for **2-Heptylcyclopentanone**.^{[7][9]} Key fragments to identify include the molecular ion peak (M^+) at m/z 182, and characteristic fragments at m/z 99, 84, 55, and 41, which correspond to cleavages of the cyclopentanone ring and the heptyl side chain.^[7]



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Caption: Standard workflow for the GC-MS analysis of **2-Heptylcyclopentanone**.

Applications in Fragrance and Consumer Products

The primary value of **2-Heptylcyclopentanone** lies in its unique and powerful olfactive properties. It serves as a versatile building block in a perfumer's palette.

Olfactive Profile and Usage

It imparts a concentrated jasmine flower note with fruity, peachy, and lactonic undertones.^{[2][3][15]} This complexity allows it to be used in various floral compositions, particularly those featuring jasmine, honeysuckle, and lavender.^{[1][13]} It provides a fresh and powerful lift to fragrances.^[1] Recommended usage levels can be up to 4% in a fragrance concentrate.^{[6][10]}

Blending and Synergies

2-Heptylcyclopentanone blends exceptionally well with several classes of fragrance materials:

- **Musks:** It harmonizes particularly well with macrocyclic musks.^{[1][2]}
- **Lactones:** Complements materials like Undecanolide.^[2]
- **Aldehydes:** Works well with fruity aldehydes to enhance tropical nuances.^[15]
- **Other Florals:** It is a key component in jasmine accords and can be used as an enhancer or a more cost-effective alternative to cis-jasmone.^{[2][16]}

Performance and Stability

The stability of a fragrance ingredient is critical for its successful incorporation into consumer products. **2-Heptylcyclopentanone** demonstrates good to excellent performance and stability in a variety of bases.^[3]

Product Matrix	Performance/Stability
Fine Fragrance (Alcoholic)	Excellent
Soaps	Very Good to Excellent
Shampoos & Body Lotions	Good to Very Good
Fabric Conditioners	Very Good
Powder Detergents	Good
Bleach-Containing Cleaners	Poor

(Data synthesized from IFF and other supplier information)[3][8]

Safety, Toxicology, and Regulatory Status

A thorough understanding of the safety profile of any chemical is paramount for its responsible use. **2-Heptylcyclopentanone** has been evaluated by the Research Institute for Fragrance Materials (RIFM) and is subject to industry standards.

Toxicological Profile

- Acute Toxicity: The compound exhibits a low order of acute toxicity. The oral LD₅₀ in rats is reported as >5 g/kg, and the dermal LD₅₀ in rabbits is 5 g/kg.[1][13][17]
- Skin Irritation: It is classified as a skin irritant.[7][13][17] GHS classifications indicate H315 (Causes skin irritation).[13]
- Sensitization: It is not considered a significant sensitizer at current use levels.[18][19]
- Genotoxicity: No mutagenic or genotoxic activity was observed in relevant assays.[18][19]

Environmental Profile

2-Heptylcyclopentanone is classified as toxic to aquatic life with long-lasting effects (GHS: H411).[7][17] Therefore, release into the environment should be avoided, and disposal must be handled according to local regulations.[17] It is, however, described as readily biodegradable by some suppliers.[10]

Regulatory Information

- IFRA: The International Fragrance Association (IFRA) sets standards for the safe use of fragrance materials. Formulators must adhere to these standards. **2-Heptylcyclopentanone** is on the IFRA Transparency List.[7]
- REACH: The compound is registered under the European Union's REACH regulations.[4]

Conclusion

2-Heptylcyclopentanone, known by trade names like Alismone and Fleuramone, is a synthetic ketone of significant importance to the fragrance industry. Its powerful and pleasant jasmine-fruity odor profile, combined with good stability in various product bases, makes it an invaluable tool for perfumers. Its synthesis via aldol condensation is efficient, and its quality can be rigorously controlled using standard analytical techniques like GC-MS. While it has a favorable toxicological profile for human use in cosmetics, its potential for skin irritation and aquatic toxicity necessitates careful handling and adherence to regulatory and safety guidelines. This guide provides the foundational technical knowledge for scientists and developers to effectively and safely utilize this versatile fragrance ingredient.

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